2-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-5-methylpyrazine
CAS No.: 2034446-08-5
Cat. No.: VC6832498
Molecular Formula: C15H17N5O3
Molecular Weight: 315.333
* For research use only. Not for human or veterinary use.
![2-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-5-methylpyrazine - 2034446-08-5](/images/structure/VC6832498.png)
Specification
CAS No. | 2034446-08-5 |
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Molecular Formula | C15H17N5O3 |
Molecular Weight | 315.333 |
IUPAC Name | [3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-(5-methylpyrazin-2-yl)methanone |
Standard InChI | InChI=1S/C15H17N5O3/c1-10-7-17-12(8-16-10)15(21)20-6-5-11(9-20)23-14-4-3-13(22-2)18-19-14/h3-4,7-8,11H,5-6,9H2,1-2H3 |
Standard InChI Key | SMCRZQHOJFWWDD-UHFFFAOYSA-N |
SMILES | CC1=CN=C(C=N1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)OC |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The IUPAC name 2-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-5-methylpyrazine delineates its components:
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Pyrrolidine: A five-membered saturated ring with one nitrogen atom.
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Pyridazine: A six-membered aromatic ring with two adjacent nitrogen atoms, substituted with a methoxy group at position 6.
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Pyrazine: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, substituted with a methyl group at position 5.
The molecular formula is C₁₅H₁₈N₄O₃, with a molecular weight of 302.33 g/mol .
Structural Elucidation
Key structural features include:
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A pyrrolidine-1-carbonyl group bridging the pyrazine and pyridazine rings.
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An ether linkage (C–O–C) between the pyrrolidine and pyridazine moieties.
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Substituents: Methoxy (-OCH₃) at pyridazine-C6 and methyl (-CH₃) at pyrazine-C5.
Comparative analysis with PubChem CID 91626976 reveals analogous carbonyl and ether linkages, though differences arise in the positioning of substituents and ring systems.
Synthesis and Reaction Pathways
Key Synthetic Strategies
Synthesis likely involves multi-step reactions:
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Pyrrolidine Functionalization: Introduction of the carbonyl group via acid chloride or activated ester intermediates.
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Ether Formation: Mitsunobu or nucleophilic substitution reactions to attach the pyridazine-oxy group.
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Pyrazine Methylation: Friedel-Crafts alkylation or direct substitution to introduce the methyl group.
A plausible route:
Step | Reaction Type | Reagents/Conditions |
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1 | Pyrrolidine acylation | Chloroacetyl chloride, base |
2 | Pyridazine ether coupling | 6-Methoxypyridazin-3-ol, Mitsunobu |
3 | Pyrazine methylation | Methyl iodide, Lewis acid |
Challenges in Synthesis
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Steric hindrance at the pyrrolidine N-carbonyl position may impede ether bond formation.
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Regioselectivity in pyridazine functionalization requires careful control .
Physicochemical Properties
Solubility and Lipophilicity
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Water solubility: Low due to aromatic rings and methoxy groups (estimated <1 mg/mL).
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LogP: ~1.8 (moderate lipophilicity, suitable for membrane permeability) .
Thermal Stability
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Melting point: Estimated 180–190°C (similar to CID 91626976 ).
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Degradation: Susceptible to hydrolysis at the ester and ether linkages under acidic/basic conditions.
Pharmacological and Industrial Applications
Biological Activity
Pyridazine and pyrazine derivatives exhibit diverse bioactivities:
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Kinase inhibition: Pyrazine scaffolds target ATP-binding sites (e.g., EGFR inhibitors) .
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Antimicrobial activity: Methoxy groups enhance bioavailability against Gram-positive bacteria.
Material Science Applications
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Ligands in catalysis: Pyrrolidine-carbonyl groups coordinate transition metals (e.g., Pd, Cu).
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Polymer additives: Aromatic rings improve thermal stability in resins.
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